

An In-depth Technical Guide to Butyl Laurate (CAS 106-18-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Butyl laurate

Cat. No.: B087112

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl laurate, with the CAS number 106-18-3, is the ester formed from the reaction of n-butanol and lauric acid.[1] It is a colorless to pale yellow liquid characterized by a faint, waxy, and fatty odor.[2] This compound, also known as butyl dodecanoate, finds extensive application in the flavor, fragrance, and cosmetic industries.[1][2] For drug development professionals, its properties as an emollient, solvent, and potential penetration enhancer are of significant interest. This guide provides a comprehensive overview of the technical data and experimental protocols related to **butyl laurate**.

Physicochemical Properties

A summary of the key physicochemical properties of **butyl laurate** is presented in the table below. This data is essential for formulation development, safety assessment, and quality control.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₃₂ O ₂	[2]
Molecular Weight	256.42 g/mol	
CAS Number	106-18-3	
Appearance	Colorless to pale yellow liquid	
Odor	Characteristic fatty, waxy odor	
Melting Point	-10 °C	
Boiling Point	180 °C at 18 mmHg	
Density	0.855 g/mL at 25 °C	
Refractive Index	1.4346 - 1.4371 at 20 °C	
Solubility	Insoluble in water; Soluble in most organic solvents	
Flash Point	> 110 °C (> 230 °F)	
logP (o/w)	6.51	

Synthesis of Butyl Laurate

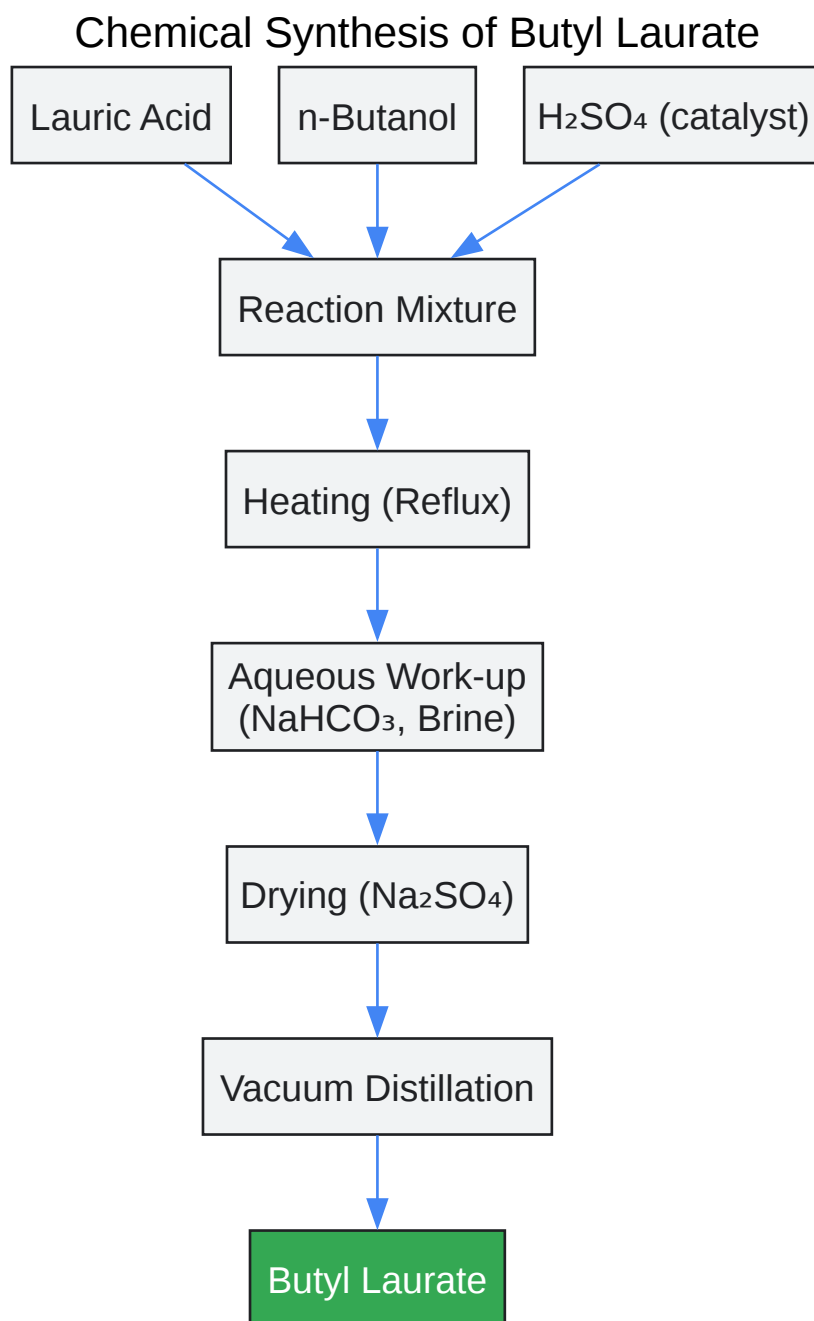
Butyl laurate is primarily synthesized through the esterification of lauric acid with n-butanol. This can be achieved through chemical or enzymatic methods.

Chemical Synthesis

The conventional method for synthesizing **butyl laurate** involves the Fischer esterification of lauric acid and n-butanol, typically using an acid catalyst such as sulfuric acid or gaseous HCl.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine lauric acid (1 molar equivalent) and n-butanol (1.2-1.5 molar equivalents).

- **Catalyst Addition:** Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of lauric acid).
- **Reaction:** Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark trap.
- **Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate and filter. The excess n-butanol and any remaining impurities can be removed by vacuum distillation to yield pure **butyl laurate**.



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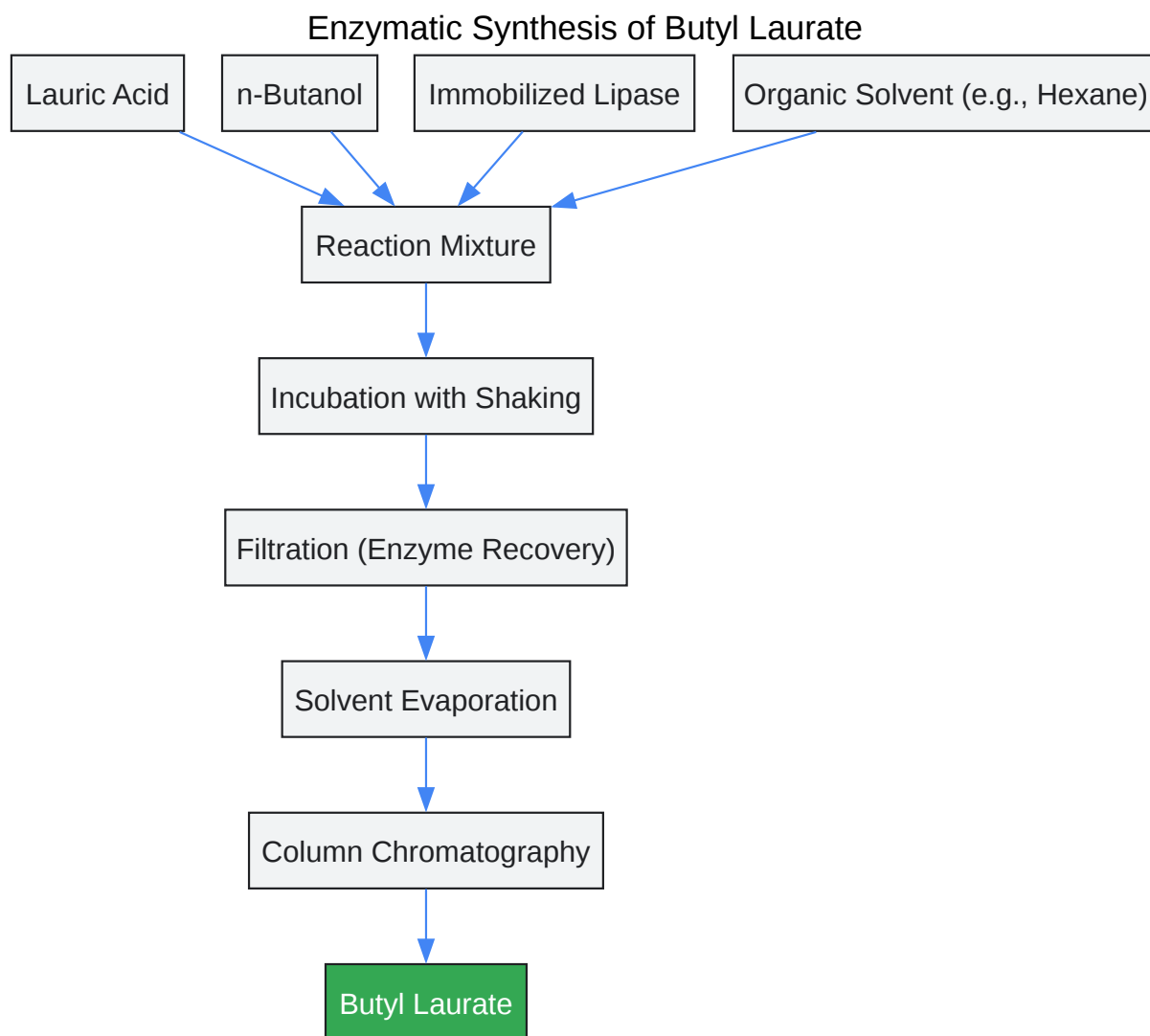
Caption: Workflow for the chemical synthesis of **butyl laurate**.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative, often proceeding under milder reaction conditions with high specificity. Lipases are commonly employed for this

esterification.

- **Materials:** Lauric acid, n-butanol, immobilized lipase (e.g., from *Candida antarctica* or *Rhizopus oryzae*), and an organic solvent (e.g., hexane).
- **Reaction Setup:** In a screw-capped vial, dissolve lauric acid (e.g., 1 mmol) and n-butanol (e.g., 3 mmol) in a suitable volume of hexane (e.g., 5 mL).
- **Enzyme Addition:** Add the immobilized lipase (e.g., 10% w/w of substrates).
- **Incubation:** Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C) for a specified period (e.g., 24-48 hours).
- **Monitoring:** The conversion to **butyl laurate** can be monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- **Enzyme Removal:** After the reaction, the immobilized enzyme can be easily recovered by filtration for potential reuse.
- **Purification:** The solvent is removed under reduced pressure, and the resulting **butyl laurate** can be purified by silica gel column chromatography if necessary.



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Caption: Workflow for the enzymatic synthesis of **butyl laurate**.

Analytical Data

The identity and purity of **butyl laurate** are confirmed using various analytical techniques.

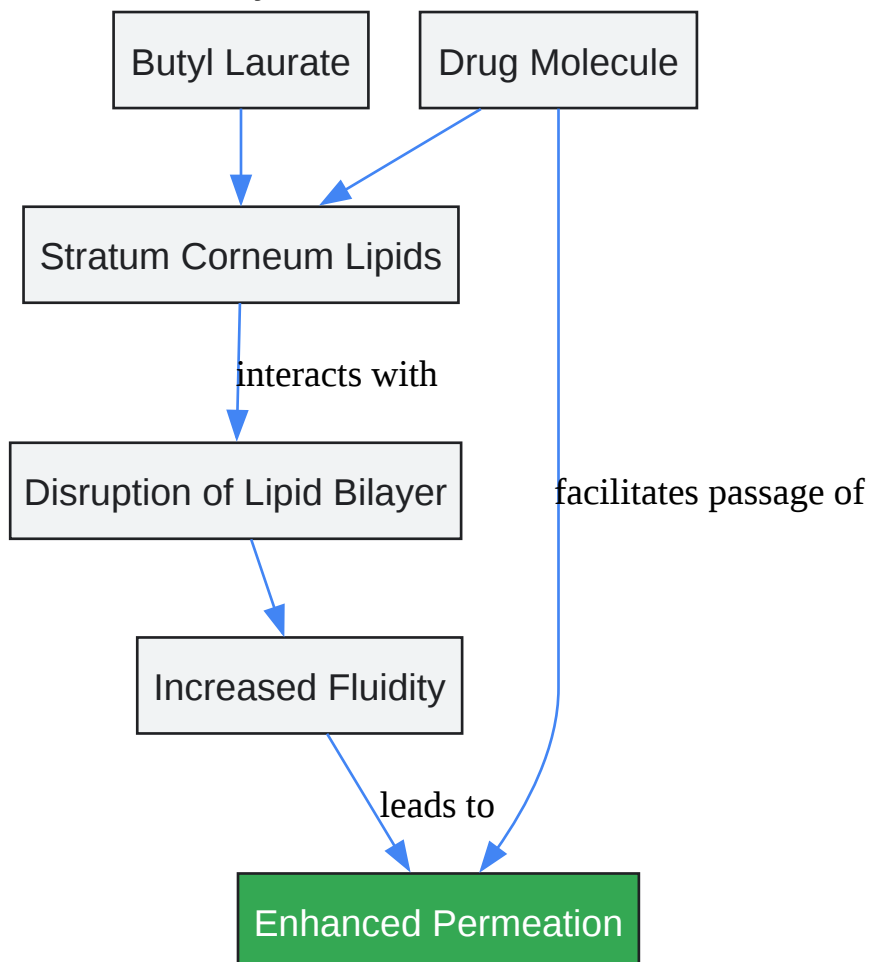
Analytical Technique	Key Data Points	Reference
¹ H NMR (90 MHz, CDCl ₃)	δ (ppm): 4.06 (t, 2H), 2.28 (t, 2H), 1.63-1.51 (m, 2H), 1.42 (m, 2H), 1.26 (br s, 16H), 0.93 (t, 3H), 0.88 (t, 3H)	
Mass Spectrometry (EI)	Molecular Ion (M ⁺): 256. Key Fragments (m/z): 201, 183, 129, 116, 87, 56	
IR Spectroscopy	Characteristic C=O stretch of the ester at ~1740 cm ⁻¹	

Applications in Drug Development

While traditionally used in cosmetics and as a flavoring agent, **butyl laurate** possesses properties that are advantageous in pharmaceutical formulations.

- **Emollient and Skin Conditioning Agent:** Its emollient properties make it suitable for topical formulations, where it can improve the feel and spreadability of creams and lotions.
- **Solvent:** Its ability to dissolve various organic molecules can be utilized in the formulation of poorly water-soluble drugs.
- **Penetration Enhancer:** Fatty acid esters, like **butyl laurate**, are known to act as chemical penetration enhancers for transdermal drug delivery. They are thought to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients through the skin.

Mechanism of Butyl Laurate as a Penetration Enhancer



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Caption: Proposed mechanism of **butyl laurate** as a skin penetration enhancer.

Safety and Toxicology

Butyl laurate is generally considered to have low toxicity. It is approved for use as a flavoring agent in food by regulatory bodies such as the FDA.

Endpoint	Result	Reference
Acute Oral Toxicity	LD50 (Rat, for the similar compound Methyl Laurate): > 2000 mg/kg	
Skin Irritation	Not classified as a skin irritant.	
Eye Irritation	Not classified as an eye irritant.	
Sensitization	Not classified as a sensitizer.	

While specific LD50 data for **butyl laurate** is not readily available in the searched literature, the data for the structurally similar methyl laurate suggests low acute oral toxicity. As with any chemical, appropriate personal protective equipment should be used when handling **butyl laurate** in an occupational setting.

Conclusion

Butyl laurate is a versatile ester with a well-established safety profile for its current applications. For researchers and professionals in drug development, its potential as a formulation excipient, particularly as a solvent and a penetration enhancer for topical and transdermal delivery systems, warrants further investigation. The synthesis of **butyl laurate** is straightforward, with both chemical and greener enzymatic routes being well-documented. This technical guide provides a foundational understanding of **butyl laurate**'s properties and potential applications in the pharmaceutical sciences.

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References

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- 2. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to Butyl Laurate (CAS 106-18-3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087112#butyl-laurate-cas-number-106-18-3\]](https://www.benchchem.com/product/b087112#butyl-laurate-cas-number-106-18-3)

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